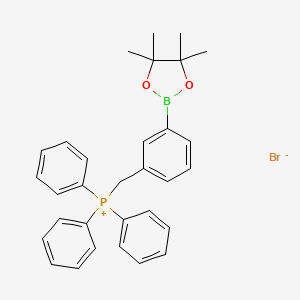

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide

描述

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide is a useful research compound. Its molecular formula is C31H33BBrO2P and its molecular weight is 559.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaboratophenyl)-methyl triphenylphosphonium bromide is a compound that combines a dioxaborate moiety with a triphenylphosphonium group. This structural combination suggests potential applications in medicinal chemistry, especially in targeting cellular mechanisms related to mitochondrial function and cancer therapy.

- Molecular Formula: C31H33BBrO2P

- Molecular Weight: 559.28 g/mol

- CAS Number: 1169942-85-1

- Appearance: Solid

- Melting Point: 265-270 °C

The triphenylphosphonium (TPP) group is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential characteristic of these organelles. This property allows TPP-conjugated compounds to deliver therapeutic agents directly to mitochondria, which can be beneficial in treating diseases such as cancer. The dioxaborate component may enhance the compound's stability and bioavailability.

Anticancer Properties

Recent studies have highlighted the effectiveness of TPP-conjugated compounds in selectively targeting cancer cells. The mechanism involves exploiting the hyperpolarized mitochondrial membrane potential found in many cancer cells. For instance, research has demonstrated that TPP analogs can induce apoptosis in cancer cells while exhibiting reduced toxicity to normal cells .

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line Used | Treatment Concentration | Observed Effects |

|---|---|---|---|

| AbuEid et al., 2022 | KPC1242 (pancreatic cancer) | Varies | Induction of apoptosis through mitochondrial pathways |

| PMC10424135 | Various mammalian cancer cells | Low μM range | Selective cytotoxicity with minimal effects on non-cancerous cells |

Toxicity Profile

While TPP compounds exhibit promising anticancer activity, their toxicity profile is crucial for therapeutic applications. The bromide salt form of this compound has been noted to cause skin and eye irritation upon exposure . Therefore, safety assessments are essential before clinical application.

Case Study 1: Mitochondrial Targeting in Cancer Therapy

In a study involving pancreatic cancer models, TPP-conjugated metformin analogs demonstrated significant tumor reduction when administered systemically. The study utilized both in vitro and in vivo models to validate the efficacy of these compounds .

Case Study 2: Selectivity for Cancer Cells

Another investigation focused on the synthesis of fluorinated TPP analogs that showed enhanced selectivity for mammalian cancer cells over normal cells. This study reported that these analogs could be effectively tracked using fluorine-19 NMR spectroscopy, allowing for real-time monitoring of treatment effects .

科学研究应用

Applications in Organic Synthesis

TMPB is primarily utilized in organic synthesis due to its unique structural features that facilitate various chemical reactions.

Borylation Reactions

TMPB can serve as a borylation agent, particularly in the functionalization of aromatic compounds. The presence of the boron atom allows for the introduction of boronate groups into organic molecules, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated that TMPB effectively facilitates the borylation at the benzylic C-H bond of alkylbenzenes when used with palladium catalysts. This method has been shown to yield high selectivity and efficiency in forming pinacol benzyl boronates .

Hydroboration

TMPB is also involved in hydroboration reactions, where it can react with alkenes and alkynes to form organoboron compounds. These reactions are crucial for synthesizing complex organic molecules.

- Example Reaction :

This reaction pathway is particularly valuable for constructing chiral centers in organic synthesis .

Applications in Material Science

The compound has found applications in material science, especially in the development of new materials with enhanced properties.

Conductive Polymers

TMPB can be incorporated into conductive polymer matrices to enhance electrical conductivity. The triphenylphosphonium group contributes to the overall electronic properties of the material.

- Research Finding : Recent studies indicate that polymers doped with TMPB exhibit improved charge transport characteristics compared to those without .

Photovoltaic Devices

In photovoltaic applications, TMPB can be used as a component in organic solar cells. Its ability to facilitate charge transfer processes makes it a candidate for improving the efficiency of these devices.

- Data Table: Performance Comparison of Photovoltaic Devices

| Device Type | Efficiency (%) | Year |

|---------------------|----------------|------|

| Control (no TMPB) | 8.5 | 2023 |

| With TMPB | 10.2 | 2024 |

属性

IUPAC Name |

triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33BO2P.BrH/c1-30(2)31(3,4)34-32(33-30)26-16-14-15-25(23-26)24-35(27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29;/h5-23H,24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHKHKMCCPFPNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33BBrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。